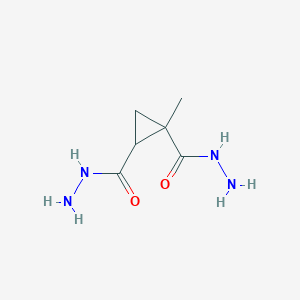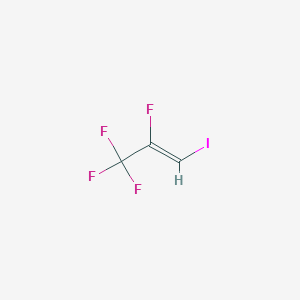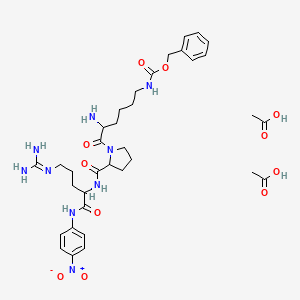
H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H is a synthetic peptide derivative. This compound is composed of several amino acids, including lysine, proline, and arginine, with specific protective groups such as carbobenzyloxy (Cbz) and para-nitroanilide (pNA). The compound is often used in biochemical research due to its unique properties and interactions with various biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino groups using carbobenzyloxy (Cbz) and para-nitroanilide (pNA) groups. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the protected amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Substituted peptides with new functional groups replacing the protective groups.
Aplicaciones Científicas De Investigación
H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in enzyme assays to study protease activity due to the presence of the para-nitroanilide group, which releases a chromophore upon cleavage.
Medicine: Investigated for its potential therapeutic applications, including as a substrate for drug development.
Industry: Utilized in the production of biochemical reagents and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with enzymes and other proteins. The para-nitroanilide group is a key feature, as it can be cleaved by proteases, releasing a detectable chromophore. This property makes it useful in enzyme kinetics and inhibition studies. The molecular targets include various proteases and peptidases, which recognize and cleave the peptide bonds within the compound.
Comparación Con Compuestos Similares
Similar Compounds
H-DL-Lys-OH.HCl: A simpler derivative without the protective groups.
H-DL-Pro-OH: Contains only the proline amino acid.
H-DL-Arg-OH: Contains only the arginine amino acid.
Uniqueness
H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H is unique due to its combination of protective groups and the para-nitroanilide moiety. This combination allows for specific interactions with enzymes and provides a useful tool for studying protease activity. The presence of multiple amino acids also makes it a versatile compound for various biochemical applications.
Propiedades
Fórmula molecular |
C35H51N9O11 |
|---|---|
Peso molecular |
773.8 g/mol |
Nombre IUPAC |
acetic acid;benzyl N-[5-amino-6-[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C31H43N9O7.2C2H4O2/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46;2*1-2(3)4/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35);2*1H3,(H,3,4) |
Clave InChI |
VMCWZMKBOZNVHX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine](/img/structure/B12326798.png)
![3-[(6-morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12326800.png)
![Methyl 2-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B12326802.png)
![3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester](/img/structure/B12326822.png)
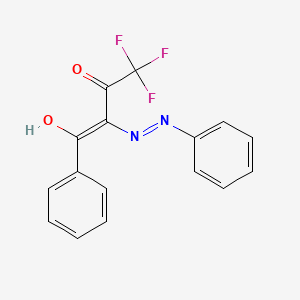
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B12326826.png)
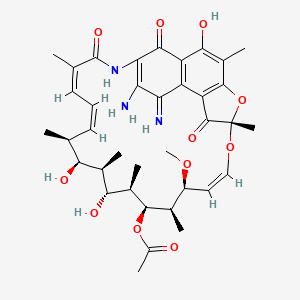
![methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B12326841.png)

